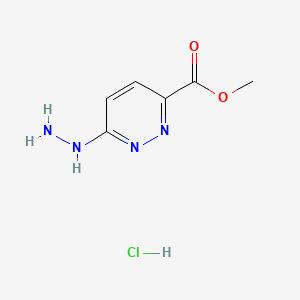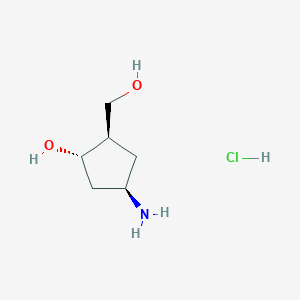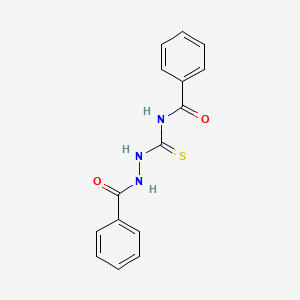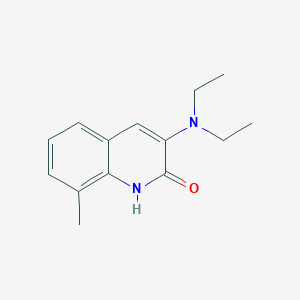
Folic Acid Sulfosuccinimidyl Ester Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folic Acid Sulfosuccinimidyl Ester Sodium Salt is a technical grade compound with the molecular formula C23H21N8NaO11S and a molecular weight of 640.51 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H21N8NaO11S . More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis
NHS esters, like this compound, are typically used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . They are sensitive to air moisture and water traces in solvents .Mécanisme D'action
Folic acid, the parent compound of Folic Acid Sulfosuccinimidyl Ester Sodium Salt, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR) . It is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The exact mechanism of action of this compound is not specified in the search results.
Safety and Hazards
Orientations Futures
The addition of folic acid to food items, such as salt, has been suggested as a potential public health benefit, particularly in developing countries where large rural populations do not have access to fortified foods . This could be a future direction for the use of compounds like Folic Acid Sulfosuccinimidyl Ester Sodium Salt.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the reaction of folic acid with N-hydroxysuccinimide (NHS) and sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with sodium hydroxide to form the final product.", "Starting Materials": [ "Folic acid", "N-hydroxysuccinimide (NHS)", "Sulfo-N-hydroxysuccinimide (sulfo-NHS)", "Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve folic acid, NHS, and sulfo-NHS in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add the coupling agent DCC or DIC to the reaction mixture and stir for a period of time to activate the carboxylic acid group of folic acid.", "Step 3: After activation, add sodium hydroxide to the reaction mixture to neutralize the acid byproduct and form the final product, Folic Acid Sulfosuccinimidyl Ester Sodium Salt.", "Step 4: Purify the product by precipitation or chromatography and dry under vacuum." ] } | |
Numéro CAS |
1572180-79-0 |
Formule moléculaire |
C₂₃H₂₁N₈NaO₁₁S |
Poids moléculaire |
640.51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








